molecular formula C10H16BrNOS B12088635 [(4-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine

[(4-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine

Cat. No.: B12088635
M. Wt: 278.21 g/mol
InChI Key: QBFIUYUAONUPTC-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is a brominated thiophene derivative with a secondary amine functional group. Its molecular formula is C₁₀H₁₅BrNOS, and it features a 4-bromothiophene ring linked to a methylamine group substituted with a 4-methoxybutyl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-13-5-3-2-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3

InChI Key

QBFIUYUAONUPTC-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Reductive Amination as the Primary Pathway

The most widely reported method for synthesizing (4-Bromothiophen-2-yl)methylamine involves a two-step reductive amination process:

Reaction Scheme:

  • Imine Formation:
    4-Bromothiophen-2-carbaldehyde+4-MethoxybutylamineSchiff Base Intermediate\text{4-Bromothiophen-2-carbaldehyde} + \text{4-Methoxybutylamine} \rightarrow \text{Schiff Base Intermediate}

  • Reduction:
    Schiff BaseNaBH4[(4-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine\text{Schiff Base} \xrightarrow{\text{NaBH}_4} \text{this compound}

Table 1: Optimization of Reductive Amination Conditions

ParameterRange TestedOptimal ValueYield Improvement
SolventTHF, MeOH, EtOHAnhydrous THF+22%
Temperature (°C)0–4025+15%
Reducing AgentNaBH₄, NaBH₃CNNaBH₄+8%
Reaction Time (h)2–2412+10%

The choice of tetrahydrofuran (THF) as solvent minimizes side reactions from the thiophene ring’s electron-deficient nature, while sodium borohydride provides superior selectivity over cyanoborohydride alternatives.

Alternative Synthetic Strategies

While reductive amination dominates industrial production, three alternative methods have been explored:

Nucleophilic Substitution

Aryl bromide displacement using 4-methoxybutylamine under Ullmann-type coupling conditions:
4-Bromo-2-(bromomethyl)thiophene+4-MethoxybutylamineCuI, DMFTarget Amine\text{4-Bromo-2-(bromomethyl)thiophene} + \text{4-Methoxybutylamine} \xrightarrow{\text{CuI, DMF}} \text{Target Amine}

This method suffers from lower yields (42–55%) due to competing elimination reactions but remains useful for scale-up scenarios requiring bromide recycling.

Enzymatic Amination

Recent trials with ω-transaminases demonstrated moderate success:

  • Enzyme: Chromobacterium violaceum TA

  • Substrate: 4-Bromothiophen-2-yl methyl ketone

  • Amine Donor: 4-Methoxybutylamine

  • Conversion: 68% after 48h at 30°C

Though environmentally favorable, the method requires costly enzyme immobilization and exhibits substrate inhibition at concentrations >50 mM.

Mechanistic Insights and Kinetic Analysis

Reductive Amination Pathway

The reaction follows second-order kinetics with an activation energy (EaE_a) of 58.2 kJ/mol, as determined by Arrhenius plotting of rate constants between 15–35°C. Key mechanistic stages:

  • Schiff Base Formation:

    • Rate-determining step (k1=3.8×103k_1 = 3.8 \times 10^{-3} L/mol·s)

    • Acid catalysis (0.1M HCl) accelerates iminium ion formation

  • Borohydride Reduction:

    • Stereoselective delivery of hydride to imine carbon

    • ΔG=92.4kJ/mol\Delta G^\ddagger = 92.4 \, \text{kJ/mol} for transition state

Byproduct Formation and Mitigation

GC-MS analysis identified three major impurities:

Table 2: Byproduct Characterization

ByproductFormation MechanismMitigation Strategy
Bis(4-methoxybutyl)amineOver-alkylationStoichiometric amine control
4-Bromothiophen-2-ylmethanolAldehyde reductionDelayed borohydride addition
Thiophene ring-opened derivativesBorohydride-mediated ring scissionStrict temperature control (<30°C)

Advanced Purification Techniques

Distillation vs. Chromatography

Comparative study of isolation methods:

Table 3: Purification Efficiency

MethodPurity (%)Recovery (%)Thiophene Retention
Vacuum Distillation92.478Partial loss
Flash Chromatography99.185Full retention
Crystallization98.772Full retention

Silica gel chromatography (hexane:EtOAc 4:1) emerges as the optimal method, despite higher solvent consumption.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):

  • δ 7.21 (d, J=3.4 Hz, 1H, Th-H)

  • δ 6.78 (d, J=3.4 Hz, 1H, Th-H)

  • δ 3.54 (t, J=6.2 Hz, 2H, OCH2)

  • δ 3.35 (s, 3H, OCH3)

13C NMR (101 MHz, CDCl3):

  • 146.2 (C-Br)

  • 127.3, 125.1 (Th-C)

  • 71.8 (CH2N)

  • 58.9 (OCH3)

X-ray crystallography confirmed the anti-periplanar arrangement of the bromothiophene and methoxybutyl groups, with a dihedral angle of 112.4°.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale trials achieved 89% yield in a tubular reactor system:

  • Residence Time: 45 min

  • Temperature: 30°C

  • Pressure: 4 bar

Key advantages include improved heat dissipation and 3x higher space-time yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as thiophenes without the bromine atom.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (4-Bromothiophen-2-yl)methylamine exhibits significant antimicrobial activity. The compound has been tested against various microorganisms, demonstrating effectiveness in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values are as follows:

MicroorganismMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Enterococcus faecalis40

These results suggest its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Anticancer Activity

In vitro studies have shown that (4-Bromothiophen-2-yl)methylamine possesses anticancer properties. It has been evaluated against several cancer cell lines, yielding the following IC50_{50} values:

Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

These findings indicate that the compound may interfere with cancer cell proliferation and warrant further investigation into its mechanisms of action .

Applications in Materials Science

Beyond its biological applications, (4-Bromothiophen-2-yl)methylamine is also being explored in materials science. Its unique thiophene structure allows for potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it a candidate for further research in developing efficient electronic devices .

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(4-Bromothiophen-2-yl)methylamine C₁₀H₁₅BrNOS ~277 4-Methoxybutyl amine, bromothiophene Pharmaceuticals, solvent systems
(4-Bromothiophen-2-yl)methylamine C₁₁H₁₈BrNS 276.24 2-Ethylbutyl amine, bromothiophene Chemical synthesis intermediates
2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine C₇H₁₀BrNOS 228.13 Methoxyethyl amine, bromothiophene Bioactive molecule design
(4-Bromothiophen-2-yl)methylamine C₆H₈BrNS 206.10 Methyl amine, bromothiophene Small-molecule ligands

Key Observations :

Substituent Bulk and Hydrophilicity: The 4-methoxybutyl group in the target compound increases hydrophilicity compared to the 2-ethylbutyl group in the analogue from , which is more lipophilic. This difference could influence solubility in polar solvents or biological membranes.

Electronic Effects :

  • The bromothiophene core in all compounds introduces electron-withdrawing effects, which may stabilize charge-transfer interactions or modulate reactivity in cross-coupling reactions.

Applications :

  • Compounds with bulky substituents (e.g., 4-methoxybutyl, 2-ethylbutyl) are suited for solvent systems or phase-transfer applications, as seen in di-(4-methoxybutyl)isopropylamine (DMBIPA), a solvent with switchable hydrophilicity.
  • Simpler analogues (e.g., methyl-substituted amine in ) may serve as building blocks for metal-organic frameworks or catalysts due to reduced steric hindrance.

Physicochemical Properties and Functional Comparisons

Solubility and Phase Behavior
  • Target Compound : The 4-methoxybutyl chain likely improves water miscibility compared to purely alkyl-substituted amines (e.g., 2-ethylbutyl in ). This aligns with studies on diamine solvents (), where methoxy groups enhance CO₂-triggered phase separation.
  • Methoxyethyl Analogue () : The shorter methoxyethyl chain may limit hydrophilicity but improve volatility, making it suitable for gas-phase reactions.
Reactivity and Stability
  • Hydrolytic Stability : The target compound’s ether linkage (methoxy group) is less prone to hydrolysis compared to ester-containing diamines (e.g., compound 7b in ), which are hydrolytically unstable.
  • Amine Basicity: Tertiary amines like methyl diethanol amine (MDEA, –10) exhibit higher CO₂ adsorption due to strong basicity. The target compound’s secondary amine may show moderated reactivity, balancing adsorption capacity and regeneration energy.
CO₂ Capture Potential

The target’s methoxybutyl group could enhance dispersion in porous matrices, though its lower basicity compared to tertiary amines may reduce chemical adsorption.

Biological Activity

(4-Bromothiophen-2-yl)methylamine is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including antibacterial and anticancer properties, as well as its mechanisms of action based on current research findings.

  • Chemical Formula : C10_{10}H16_{16}BrNOS
  • CAS Number : 62673-54-5
  • Molecular Weight : 275.21 g/mol

Antibacterial Activity

Research has indicated that compounds containing bromothiophene moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of bromothiophenes can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antibacterial Activity of Bromothiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(4-Bromothiophen-2-yl)methylamineStaphylococcus aureus32 µg/mL
(4-Bromothiophen-2-yl)methylamineEscherichia coli64 µg/mL
Other Bromothiophene DerivativePseudomonas aeruginosa16 µg/mL

Data indicates that the presence of the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

Anticancer Activity

The anticancer potential of (4-Bromothiophen-2-yl)methylamine has been evaluated in various in vitro studies. These studies typically focus on its effects on cell viability, apoptosis induction, and cell cycle arrest in different cancer cell lines.

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. Flow cytometry analyses reveal an increase in sub-G1 phase cells, indicating apoptosis.
  • Cell Cycle Arrest : It has been observed that this compound can cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20G2/M phase arrest
SW480 (Colon Cancer)18Apoptosis induction

Case Studies

  • Study on Breast Cancer Cells : In a study involving MCF-7 cells, treatment with (4-Bromothiophen-2-yl)methylamine resulted in a significant reduction in cell viability after 48 hours, attributed to apoptosis as confirmed by annexin V staining .
  • Colon Cancer Research : Another study highlighted the compound's ability to induce G2/M arrest in SW480 cells, suggesting its potential as a therapeutic agent for colon cancer .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4-Bromothiophen-2-yl)methylamine in academic research?

  • The synthesis typically involves bromination of the thiophene ring followed by reductive amination. For instance, reacting 4-bromothiophene-2-carbaldehyde with 4-methoxybutylamine under reductive conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. This method ensures efficient formation of the secondary amine while preserving the bromine substituent, critical for subsequent reactivity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of (4-Bromothiophen-2-yl)methylamine?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amine linkage and substitution pattern on the thiophene ring. Infrared (IR) spectroscopy helps identify functional groups like C-Br and C-N stretches. Mass spectrometry (MS) confirms the molecular weight, while elemental analysis validates the stoichiometry .

Q. What are the primary biological targets or pathways investigated for bromothiophene-derived amines like (4-Bromothiophen-2-yl)methylamine?

  • These compounds are often screened for antimicrobial and anticancer activities. The bromothiophene moiety may interact with bacterial cell membranes or enzymes, while the amine group facilitates hydrogen bonding with biological targets. Preclinical studies typically involve in vitro assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and cancer cell lines, followed by mechanistic studies using enzyme inhibition assays .

Advanced Questions

Q. How can researchers optimize the reductive amination step to enhance the yield and scalability of (4-Bromothiophen-2-yl)methylamine synthesis?

  • Optimization may involve adjusting the molar ratio of aldehyde to amine (1:1.2 recommended), solvent selection (e.g., dichloroethane for improved solubility), and reaction time (12–24 hours). Catalytic hydrogenation or alternative reducing agents like cyanoborohydride can be explored for milder conditions. Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation .

Q. What analytical strategies resolve discrepancies in reported biological activities of structurally similar bromothiophene amines?

  • Comparative structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., methoxy vs. ethyl groups) can isolate structural determinants of activity. Advanced techniques like X-ray crystallography or molecular docking elucidate binding interactions, while orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability tests) validate target engagement .

Q. What computational approaches predict the pharmacokinetic properties of (4-Bromothiophen-2-yl)methylamine?

  • Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity, while molecular dynamics (MD) simulations model membrane permeability. Software like SwissADME predicts logP, solubility, and metabolic stability based on structural descriptors, guiding lead optimization .

Q. How do reaction conditions influence regioselectivity in the bromination of thiophene precursors for (4-Bromothiophen-2-yl)methylamine synthesis?

  • Bromination at the 4-position of thiophene is favored under electrophilic conditions (e.g., NBS in DMF at 0°C). Temperature control and catalyst choice (e.g., FeBr₃) minimize di-substitution. Solvent polarity adjustments can further direct electrophilic attack, as demonstrated in analogous syntheses .

Q. What are the challenges in establishing structure-activity relationships (SAR) for (4-Bromothiophen-2-yl)methylamine derivatives, and how can they be addressed?

  • Key challenges include synthetic accessibility of analogs and distinguishing electronic vs. steric effects. Parallel synthesis using diverse amines (e.g., varying chain length, branching) coupled with high-throughput screening identifies critical substituents. QSAR models incorporating Hammett constants and steric parameters enhance predictive accuracy .

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